molecular formula C7H5ClN4 B2994459 Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride CAS No. 2413904-24-0

Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride

Cat. No.: B2994459
CAS No.: 2413904-24-0
M. Wt: 180.6
InChI Key: CAJZIMCVNPNPSW-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-6-carbonitrile; hydrochloride is a nitrogen-rich heterocyclic compound with a fused pyrazole-pyrimidine core. The carbonitrile group at position 6 and the hydrochloride salt enhance its solubility and bioavailability, making it a promising candidate in medicinal chemistry. This scaffold is widely studied for its anticancer, enzyme inhibitory, and photophysical properties .

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4.ClH/c8-3-6-4-9-7-1-2-10-11(7)5-6;/h1-2,4-5H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIXWAONJGGOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride typically involves the condensation reactions of aminopyrazoles with various electrophiles such as enaminonitriles, enaminones, and unsaturated nitriles . These reactions are often carried out under controlled conditions to ensure high yields and purity. For instance, a mixture of FeCl3 and polyvinyl pyrrolidine (PVP) can be used to accelerate the addition of reactants, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazolo[1,5-a]pyrimidine core .

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride is a heterocyclic compound featuring a pyrazole and pyrimidine ring system fused together, with a carbonitrile functional group located at the 6-position. It is used in pharmaceutical development and biological imaging. The presence of nitrogen atoms in its ring structure enhances its reactivity and interaction with biological targets, making it a scaffold for drug development. Modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance binding affinity and selectivity towards desired targets.

Pharmaceutical Development

Pyrazolo[1,5-a]pyrimidine derivatives are being explored as potential anticancer agents and anti-inflammatory drugs. They have been studied for their biological activities, particularly as inhibitors of kinases involved in cancer progression, and have demonstrated promising results.

Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as Trk inhibitors, which are crucial for treating solid tumors . For example, compounds 8 and 9 have demonstrated enzymatic inhibition of TrkA with an IC50 value of 1.7 nM . The presence of the amide bond of picolinamide at the third position of the pyrazolo[1,5-a]pyrimidine ring significantly enhanced activity. Furthermore, substitution with a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position further increased Trk inhibition activity .

Modifications at the 5 and 6 positions of the pyrazolo[1,5-a]pyrimidine core have led to the discovery of potent, selective, orally bioavailable, and brain-penetrating PDE2A inhibitors . Specifically, N-((1 S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1 H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20 ) has shown promise .

Biological Imaging

This compound is also used in biological imaging. Interaction studies of pyrazolo[1,5-a]pyrimidine compounds often focus on their binding affinity to specific biological targets. Techniques such as X-ray crystallography are used . Research has shown that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance binding affinity and selectivity towards desired targets.

Other Potential Applications

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituents. Key analogs include:

Compound Name Substituents/Modifications Key Properties/Activities References
Pyrazolo[1,5-a]pyrimidine-6-carbonitrile; hydrochloride -CN at C6; HCl salt Anticancer (HepG-2, MCF-7, Hela cells); CDK2 inhibition
7-Amino-5-(4-methoxyphenyl)-2-methyl pyrazolo[1,5-a]pyrimidine-6-carbonitrile (4b) -NH₂ at C7; -OCH₃ at C5; -CH₃ at C2 Antiproliferative activity; IR: 2212 cm⁻¹ (CN stretch)
2,7-Di(1H-indol-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile (C) -Indole groups at C2 and C7 Antioxidant activity; λem = 393–414 nm
Tetrazolo[1,5-a]pyrimidine-6-carbonitriles Tetrazole ring replacing pyrazole Synthesized via solvent-free methods; high yields
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride Cyclopropyl at C2; -NH₂ at C6 Improved solubility; molecular weight: 210.67 g/mol

Key Observations :

  • Carbonitrile Position : The -CN group at C6 enhances electron-withdrawing effects, stabilizing the core structure and influencing binding to biological targets like CDK2 .
  • Amino Groups: Substitution with -NH₂ at C7 (e.g., compound 4b) improves antiproliferative activity, as seen in in vitro assays against HepG-2 and MCF-7 cells .
  • Aryl Substituents : Electron-donating groups (e.g., -OCH₃) at C5 increase metabolic stability, while bulky groups like indole (compound C) introduce antioxidant properties .
Anticancer Potential
  • The hydrochloride derivative demonstrated IC50 values comparable to doxorubicin in HepG-2 and Hela cells, with CDK2 inhibition confirmed via molecular docking .
  • Analog 4c (5-(4-chlorophenyl)-substituted) showed enhanced cytotoxicity (79% yield, IR: 2217 cm⁻¹) compared to non-halogenated variants .
Enzyme Inhibition
  • Compound D (3-(((3-bromo-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide) inhibited CDK2 with a binding affinity of ΔG = -9.2 kcal/mol .
Photophysical Properties
  • Amino-substituted analogs (e.g., compound 87 in ) exhibit redshifted absorption (λmax,abs = 336–360 nm) and emission (λmax,em = 393–414 nm) due to enhanced conjugation .

Physicochemical Comparison

Property Pyrazolo[1,5-a]pyrimidine-6-carbonitrile; HCl 7-Amino-5-aryl Analogs (e.g., 4b) Tetrazolo Analogs
Molecular Weight ~300–350 g/mol 279–325 g/mol 250–300 g/mol
Solubility High (HCl salt) Moderate (free base) Moderate
λem (nm) Not reported 304–332 393–414
Anticancer IC50 1.2–3.8 µM (HepG-2) 2.5–5.0 µM (MCF-7) N/A

Biological Activity

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents against various diseases, including cancer and inflammatory disorders. This article focuses on the biological activity of Pyrazolo[1,5-a]pyrimidine-6-carbonitrile; hydrochloride , synthesizing findings from recent studies to provide a comprehensive overview of its pharmacological profiles, structure-activity relationships (SAR), and potential clinical applications.

Chemical Structure and Synthesis

The compound Pyrazolo[1,5-a]pyrimidine-6-carbonitrile; hydrochloride is characterized by its pyrazolo-pyrimidine core and a carbonitrile functional group at the 6-position. The synthesis of this compound typically involves multi-step reactions that include cyclization processes and functional group modifications to enhance its biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown promising results in inhibiting the proliferation of various cancer cell lines:

  • Trk Inhibition : Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of tropomyosin receptor kinase (Trk) with IC50 values in the nanomolar range. For example, certain derivatives exhibited IC50 values as low as 1.7 nM against TrkA .
  • Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against cancer cell lines such as HCT116, with some compounds achieving IC50 values below 50 µM .

Anti-inflammatory Activity

Research has also indicated that pyrazolo[1,5-a]pyrimidine derivatives possess anti-inflammatory properties. These compounds can inhibit key signaling pathways involved in inflammation, such as NF-κB and MAPK pathways. For example:

  • Compounds showed dose-dependent inhibition of LPS-induced NF-κB/AP-1 activity with IC50 values ranging from 4.8 to 30.1 µM .

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is significantly influenced by their chemical structure. Key observations include:

  • Substituent Effects : The presence of specific substituents at various positions of the pyrazolo-pyrimidine ring can enhance potency and selectivity. For instance, the introduction of an amide bond at the third position has been shown to improve Trk inhibition significantly .
  • Functional Group Modifications : Variations in functional groups attached to the core structure affect both the pharmacokinetic and pharmacodynamic properties of these compounds .

Case Studies

Several case studies illustrate the therapeutic potential of Pyrazolo[1,5-a]pyrimidine derivatives:

  • CPL302415 : This derivative demonstrated high selectivity for PI3Kδ with an IC50 value of 18 nM, indicating its potential for targeting specific cancer pathways .
  • Compound Optimization : A series of derivatives were synthesized and evaluated for their inhibitory effects on PI3Kδ. The study revealed that modifications at the C(2) position significantly impacted activity and selectivity towards this enzyme .

Data Summary

The following table summarizes key findings related to the biological activity of Pyrazolo[1,5-a]pyrimidine derivatives:

CompoundTargetIC50 Value (nM)Biological Activity
CPL302415PI3Kδ18Selective inhibitor
TrkA InhibitorTrkA1.7Anticancer activity
Various DerivativesNF-κB/AP-14.8 - 30.1Anti-inflammatory effects

Q & A

Q. What are the standard synthetic routes for Pyrazolo[1,5-a]pyrimidine-6-carbonitrile hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclocondensation of α-oxoesters with aminopyrazole precursors, followed by nitrile functionalization. Key steps include:

  • Cyclocondensation : Reacting 2-aminopyrazole derivatives with α-oxoesters (e.g., ethyl 2-cyano-3-ethoxyacrylate) in polar aprotic solvents (DMF, DMSO) under reflux (80–120°C) for 4–8 hours .
  • Nitrile Introduction : Use of malononitrile or cyanoacetic acid derivatives in the presence of catalytic bases (K₂CO₃, NaH) .
  • Optimization : Adjusting solvent polarity, temperature, and stoichiometry improves yields. For example, using pyridine as a solvent and catalyst for azo coupling steps increased yields to 62–68% in derivatives like 7-amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile .

Q. Which spectroscopic methods are most effective for characterizing Pyrazolo[1,5-a]pyrimidine-6-carbonitrile hydrochloride and confirming its regiochemistry?

Methodological Answer:

  • IR Spectroscopy : Identifies nitrile stretches (~2220 cm⁻¹) and NH/amine groups (~3270 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include pyrimidine C6 (δ 160–165 ppm) and pyrazole C3 (δ 140–145 ppm). Aromatic protons appear as multiplet clusters (δ 7.1–8.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1039 for C₁₃H₁₁N₅O) and fragmentation patterns .
  • X-ray Crystallography : Resolves regiochemical ambiguities in substituted derivatives (e.g., distinguishing C3 vs. C7 substitution) .

Q. What in vitro assays are commonly used to evaluate the biological activity of Pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives?

Methodological Answer:

  • Antiproliferative Assays : MTT or SRB assays against cancer cell lines (e.g., HEPG2-1 liver carcinoma) with IC₅₀ determination .
  • Enzyme Inhibition : Kinase inhibition (e.g., CDK2) assessed via fluorescence polarization or radiometric assays .
  • Antioxidant Activity : DPPH radical scavenging assays measuring absorbance at 517 nm .

Q. How can combinatorial library approaches be applied to synthesize diverse Pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives, and what scavenging strategies improve purity?

Methodological Answer:

  • Library Design : Utilize p-nitrophenyl esters as activated intermediates for amide coupling at the C3/C7 positions. Parallel synthesis with aryl/heteroaryl amines generates >400 derivatives .
  • Scavenging Reagents : Employ polymer-bound quench agents (e.g., trisamine resin for excess acylating agents) to remove byproducts like p-nitrophenol, achieving >90% purity without chromatography .
  • Automation : High-throughput platforms with liquid handlers enable rapid screening of substituent effects on solubility and bioactivity .

Q. How does functionalization at position 3 or 7 influence the biological activity of Pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives?

Methodological Answer:

  • Position 3 : Electron-withdrawing groups (e.g., Cl, CN) enhance kinase inhibition (e.g., CDK2) by stabilizing hydrogen bonds with ATP-binding pockets .
  • Position 7 : Bulky substituents (e.g., indole, arylazo groups) improve antiproliferative activity by disrupting tubulin polymerization or intercalating DNA .
  • SAR Studies : Compare IC₅₀ values of analogs (e.g., 7-amino vs. 7-chloro derivatives) to map pharmacophore requirements .

Q. What strategies resolve contradictions in biological activity data across studies of Pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives?

Methodological Answer:

  • Standardized Assays : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
  • Orthogonal Validation : Confirm enzyme inhibition results with cellular thermal shift assays (CETSA) or CRISPR-mediated target knockout .
  • Meta-Analysis : Pool data from multiple studies (e.g., HEPG2-1 IC₅₀ values) to identify outliers and refine QSAR models .

Q. How do storage conditions and formulation affect the stability of Pyrazolo[1,5-a]pyrimidine-6-carbonitrile hydrochloride in long-term studies?

Methodological Answer:

  • Storage : Store as a crystalline solid at -20°C under inert gas (argon) to prevent hydrolysis of the nitrile group .
  • Formulation : Lyophilization with cryoprotectants (e.g., trehalose) maintains stability in aqueous buffers for >6 months .
  • Stability Testing : Monitor degradation via HPLC-UV at 254 nm; >95% purity retained after 12 months at -20°C .

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